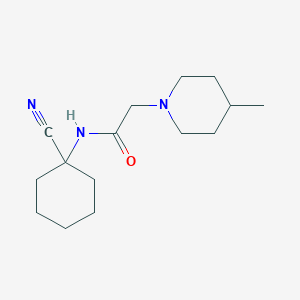![molecular formula C18H25N3O3S B2507534 2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379997-40-5](/img/structure/B2507534.png)
2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly mentioned in the provided papers, related pyridine derivatives and piperidine-containing compounds are discussed, which can give insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of pyridine derivatives often involves cyclization reactions and the use of piperidine as a reagent or catalyst. For instance, a piperidine-mediated [3 + 3] cyclization is described to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles . Additionally, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine is used to create a novel pyridine derivative . These methods highlight the versatility of piperidine in facilitating the formation of complex pyridine structures.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray diffraction, revealing the presence of hydrogen bonds and π-π stacking interactions . Similarly, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined, showing unique structural features compared to related compounds . These analyses provide detailed information on the molecular geometry and intermolecular interactions that could be expected in similar pyridine derivatives.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with various reagents and under different conditions can lead to the formation of a variety of complexes. For instance, the reaction of pyridine-2-carbonitrile with metal salts in methanol solution results in the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . The stereochemistry and ligand coordination modes of these complexes are influenced by the metal atom involved. This demonstrates the potential for pyridine derivatives to participate in coordination chemistry and form metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are used to study these properties. For example, the absorption and fluorescence spectra of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were recorded, showing solvent effects on emission spectra . The kinetics of hydrolysis of a pyridine derivative were also investigated, providing insights into the stability and reactivity of the compound in aqueous solutions . These studies are essential for understanding how structural variations in pyridine derivatives can affect their behavior in different environments.
Scientific Research Applications
Coordination Chemistry
A review by Boča et al. (2011) focuses on the chemistry and properties of pyridine derivatives, emphasizing their preparation, properties, and complex compounds formation. The study highlights the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these compounds, suggesting potential interest in unknown analogues (Boča, Jameson, & Linert, 2011).
Nucleophilic Aromatic Substitution
Research by Pietra and Vitali (1972) on the nucleophilic aromatic substitution of the nitro-group with piperidine derivatives provides insights into the reaction mechanisms and kinetics, shedding light on the chemical behavior of related compounds (Pietra & Vitali, 1972).
Cytochrome P450 Inhibition
A study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, including compounds structurally related to the specified chemical. This research is crucial for predicting drug-drug interactions and understanding the metabolic pathways of drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
2-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c19-11-16-3-6-20-18(10-16)24-14-17-2-1-7-21(13-17)12-15-4-8-25(22,23)9-5-15/h3,6,10,15,17H,1-2,4-5,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJFEWDHPXOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCS(=O)(=O)CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2507468.png)

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)
